![molecular formula C9H19NO3 B13364683 (3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol](/img/structure/B13364683.png)
(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a tetrahydrofuran ring substituted with an ethoxypropylamino group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 3-ethoxypropylamine.
Reaction Conditions: The key step involves the formation of the tetrahydrofuran ring, which can be achieved through cyclization reactions under acidic or basic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomeric form.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization: Employing process optimization techniques to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.
Biology: It may be used in the development of bioactive compounds with potential therapeutic effects.
Medicine: The compound could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: It may find applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It could influence biochemical pathways involved in cellular processes such as signal transduction or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-4-((3-Methoxypropyl)amino)tetrahydrofuran-3-ol: Similar structure with a methoxy group instead of an ethoxy group.
(3S,4R)-4-((3-Propyl)amino)tetrahydrofuran-3-ol: Similar structure with a propyl group instead of an ethoxy group.
Uniqueness
(3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
(3S,4R)-4-(3-ethoxypropylamino)oxolan-3-ol |
InChI |
InChI=1S/C9H19NO3/c1-2-12-5-3-4-10-8-6-13-7-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 |
Clave InChI |
AAAVKCQDGBTNNJ-RKDXNWHRSA-N |
SMILES isomérico |
CCOCCCN[C@@H]1COC[C@H]1O |
SMILES canónico |
CCOCCCNC1COCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


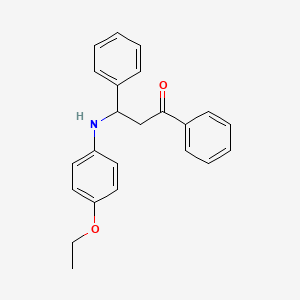
![2-[(7-chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13364608.png)
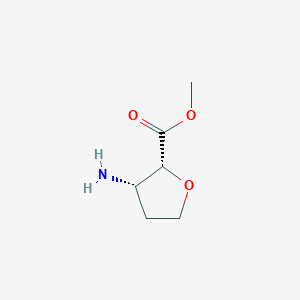
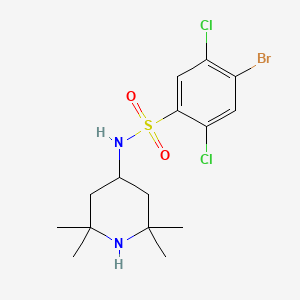

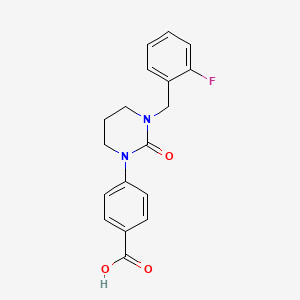
![6-(3,4-Dimethylbenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364647.png)
![2,2-dimethyl-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13364657.png)
![Isopropyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364660.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B13364669.png)
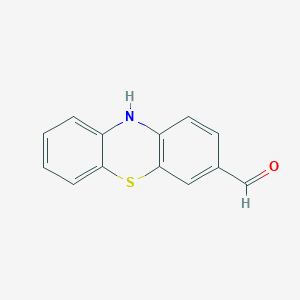
![4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13364704.png)
![3-[(Methylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364710.png)
